molecular formula C17H17N3O4S B2892438 N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide CAS No. 851988-15-3

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

Cat. No.: B2892438
CAS No.: 851988-15-3
M. Wt: 359.4
InChI Key: GXYTWULMRWXBRE-UHFFFAOYSA-N
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Description

N'-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole core with methoxy groups at positions 4 and 7, and a phenoxyacetohydrazide moiety attached to the benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from 4,7-dimethoxy-1,3-benzothiazol-2-amine. The first step involves the reaction of this amine with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the corresponding phenoxyacetohydrazide derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the nitro groups or other functional groups present in the compound.

  • Substitution: Substitution reactions can occur at the methoxy or phenoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation products: Various oxidized derivatives of the benzothiazole ring.

  • Reduction products: Reduced forms of the compound, such as amines or hydroxylamines.

  • Substitution products: Derivatives with different substituents at the methoxy or phenoxy positions.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays. Medicine: Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

  • N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine

  • 4,7-Dimethoxy-1,3-benzothiazol-2-amine

  • N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Uniqueness: N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide is unique due to its specific phenoxyacetohydrazide moiety, which differentiates it from other benzothiazole derivatives. This structural feature may confer unique biological and chemical properties, making it suitable for specific applications.

Properties

IUPAC Name

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-22-12-8-9-13(23-2)16-15(12)18-17(25-16)20-19-14(21)10-24-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYTWULMRWXBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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